molecular formula C14H16N2O2 B14373833 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- CAS No. 90329-80-9

1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)-

Cat. No.: B14373833
CAS No.: 90329-80-9
M. Wt: 244.29 g/mol
InChI Key: GCDTVCBOYLJRSK-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 1-oxo-2-phenoxypropyl group at position 1. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- typically involves the condensation of acetylacetone with hydrazine, followed by further functionalization. The general reaction can be represented as follows:

CH3C(O)CH2C(O)CH3+N2H4(CH3C)2CHN2H+2H2O\text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C})_2\text{CHN}_2\text{H} + 2\text{H}_2\text{O} CH3​C(O)CH2​C(O)CH3​+N2​H4​→(CH3​C)2​CHN2​H+2H2​O

This reaction yields 3,5-dimethylpyrazole, which can then be further reacted with appropriate reagents to introduce the 1-oxo-2-phenoxypropyl group .

Industrial Production Methods

Industrial production methods for pyrazoles often involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as 3,5-dimethylpyrazole, followed by functionalization to introduce the desired substituents. Reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- undergoes various chemical reactions, including:

    Oxidation: Pyrazoles can be oxidized to form pyrazole N-oxides.

    Reduction: Reduction reactions can convert pyrazoles to pyrazolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoles can yield pyrazole N-oxides, while reduction can produce pyrazolines.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- involves its interaction with specific molecular targets and pathways. Pyrazoles can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological processes. The exact mechanism depends on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-phenoxypropyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

90329-80-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-phenoxypropan-1-one

InChI

InChI=1S/C14H16N2O2/c1-10-9-11(2)16(15-10)14(17)12(3)18-13-7-5-4-6-8-13/h4-9,12H,1-3H3

InChI Key

GCDTVCBOYLJRSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C(C)OC2=CC=CC=C2)C

Origin of Product

United States

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